![molecular formula C20H18BN3O3 B2772101 Chembl4461288 CAS No. 2379279-96-4](/img/structure/B2772101.png)
Chembl4461288
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Description
Typically, you would start by identifying the compound’s chemical name, its structure, and other identifiers like its CAS number or its InChI or SMILES strings. This information can often be found in chemical databases .
Synthesis Analysis
The synthesis of a compound can often be found in the chemical literature. Websites like Google Scholar or Connected Papers can be useful for this .Molecular Structure Analysis
Molecular structure can be analyzed using various spectroscopic methods (IR, NMR, MS, etc.) and computational chemistry tools. Tools like MolView can be used to visualize the molecule.Chemical Reactions Analysis
Information about how the compound reacts could be found in the literature . This could include reactions the compound undergoes, conditions for these reactions, and the products formed.Physical And Chemical Properties Analysis
Physical and chemical properties like melting point, boiling point, solubility, etc. can often be found in databases or the literature .Safety And Hazards
Future Directions
properties
IUPAC Name |
[2-methoxy-3-(4,5,10-triazatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),3,7,10,12(16)-hexaen-11-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BN3O3/c1-27-20-13(6-3-7-15(20)21(25)26)19-12-5-2-4-11(12)18-14-10-22-24-16(14)8-9-17(18)23-19/h3,6-10,25-26H,2,4-5H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZMCUOBQPTERK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C2=NC3=C(C4=C2CCC4)C5=C(C=C3)NN=C5)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 139030519 |
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